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Compound of Interest

Compound Name: C004019

Cat. No.: B10830905

For researchers and professionals in the field of neurodegenerative diseases, particularly those
focused on tauopathies like Alzheimer's disease, the development of targeted protein
degraders offers a promising therapeutic avenue. This guide provides a detailed comparison of
two such molecules, C004019 and QC-01-175, both designed to promote the degradation of
the tau protein. The information presented is based on available preclinical data.

Overview and Mechanism of Action

Both C004019 and QC-01-175 are proteolysis-targeting chimeras (PROTACS),
heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the
ubiquitin-proteasome system (UPS)—to selectively eliminate the tau protein. PROTACs
function by simultaneously binding to the target protein (tau) and an E3 ubiquitin ligase. This
proximity facilitates the tagging of tau with ubiquitin, marking it for degradation by the
proteasome.

C004019 is a small-molecule PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin

ligase to target tau for degradation.[1][2][3] It has been shown to effectively clear tau in both in
vitro and in vivo models, leading to improvements in synaptic and cognitive functions in mouse
models of Alzheimer's disease.[2][4][5]

QC-01-175 is also a heterobifunctional molecule, but it engages the Cereblon (CRBN) E3
ubiquitin ligase to induce tau degradation.[6][7][8] QC-01-175 is derived from the tau positron
emission tomography (PET) tracer T807 and has demonstrated efficacy in degrading aberrant
tau in neuronal cell models derived from patients with frontotemporal dementia (FTD).[6][8]
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The fundamental difference in their mechanism lies in the specific E3 ligase they recruit, which
can influence their efficiency, cell-type specificity, and potential off-target effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for C004019 and QC-01-175
from published studies. It is important to note that these data are not from head-to-head
comparative studies and were generated in different experimental systems.
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Parameter

C004019

QC-01-175

Mechanism

PROTAC, recruits VHL E3

ligase

PROTAC, recruits CRBN E3

ligase

In Vitro Models

HEK?293 cells, SH-SY5Y
cells[2][5]

Frontotemporal dementia
(FTD) patient-derived neuronal
cell models[6][7]

In Vivo Models

Wild-type mice, hTau-
transgenic mice, 3xTg-AD
mice[2][5]

Not reported in the provided

data

Effective Concentrations (In
Vitro)

0.01-20 pM in HEK293-hTau
and SH-SY5Y cells showed
concentration-dependent
reduction of total and

phosphorylated tau.[4]

100 nM showed effective
degradation of P-tauS396 and
high-molecular-weight P-
tauS396. Maximal total tau

clearance at 10 uM.[6]

In Vivo Efficacy

Single and multiple
subcutaneous doses (3 mg/kg)
decreased tau levels in the
brains of wild-type, hTau-

transgenic, and 3xTg-AD mice.

[2]14]

Not reported in the provided

data

Reported Effects

Reduces total and
phosphorylated tau, improves
synaptic and cognitive
functions.[2][4]

Reduces levels of A152T and
P301L mutant tau, protects
neurons from tau-mediated
toxicity, and improves cell
survival.[9] Preferentially
degrades tau species in FTD

patient-derived neurons.[6]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action for PROTAC-mediated tau degradation

and a general experimental workflow for evaluating these compounds.

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://pubmed.ncbi.nlm.nih.gov/33859747/
https://www.thno.org/v11p5279.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6450673/
https://www.mdpi.com/2075-1729/11/7/607
https://pubmed.ncbi.nlm.nih.gov/33859747/
https://www.thno.org/v11p5279.htm
https://www.medchemexpress.com/c004019.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6450673/
https://pubmed.ncbi.nlm.nih.gov/33859747/
https://www.medchemexpress.com/c004019.html
https://pubmed.ncbi.nlm.nih.gov/33859747/
https://www.medchemexpress.com/c004019.html
https://www.medchemexpress.com/qc-01-175.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6450673/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Tau Protein

binds

binds

Cellular Environment

Degraded Tau
(Peptides)

Click to download full resolution via product page

Figure 1: Generalized mechanism of action for C004019 and QC-01-175.
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Figure 2: A typical experimental workflow for evaluating tau degraders.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are summaries of methodologies cited in the research of C004019 and QC-01-

175.
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C004019 Experimental Protocols

Cell Culture and Treatment: HEK293 and SH-SY5Y cells overexpressing human tau were
cultured under standard conditions.[2][5] For treatment, C004019 was dissolved in a suitable
solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g.,
0.01-100 uM) for a specified duration (e.g., 24 hours).[4]

Western Blotting: Following treatment, cells were lysed, and protein concentrations were
determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a
membrane, and probed with antibodies specific for total tau (e.g., Tau5) and various
phosphorylated tau species (e.g., pS214, pS262, pS396, pS404).[4]

Animal Studies: Mouse models such as hTau-transgenic and 3xTg-AD mice were used.[]
C004019 was administered via intracerebroventricular infusion or subcutaneous injection at
specified doses.[2][4]

Behavioral and Cognitive Assessment: A suite of behavioral experiments was used to assess
the cognitive capacity of the treated mice.[2]

Immunohistochemistry: Brain tissues from treated and control animals were collected,
sectioned, and stained with anti-tau antibodies to visualize and quantify tau levels.[2]

QC-01-175 Experimental Protocols

Patient-Derived Neuronal Cell Models: Neurons were derived from induced pluripotent stem
cells (IPSCs) from FTD patients carrying tau mutations (e.g., A152T, P301L).[7][9]

Compound Treatment: QC-01-175 was applied to the neuronal cultures at various
concentrations (e.g., 1-10 pM) for different time points (e.g., 2-24 hours).[9]

Tau Degradation Assessment: The levels of total tau and phosphorylated tau (p-tauS396)
were measured using Western blotting and ELISA.[6]

Mechanism of Action Studies: To confirm the role of the proteasome, cells were co-treated
with QC-01-175 and a proteasome inhibitor (e.g., carfilzomib) or an autophagy inhibitor (e.g.,
bafilomycin Al).[7]
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» Ternary Complex Formation: Co-immunoprecipitation experiments were performed to
demonstrate the formation of the tau-QC-01-175-CRBN complex.[6]

Conclusion

Both C004019 and QC-01-175 represent promising strategies for the targeted degradation of
tau protein. Their primary difference lies in the E3 ligase they engage—VHL for C004019 and
CRBN for QC-01-175. While C004019 has demonstrated efficacy in both cell and animal
models of Alzheimer's disease, QC-01-175 has shown specificity for disease-relevant forms of
tau in FTD patient-derived neurons. The absence of direct comparative studies makes it difficult
to definitively claim superiority of one over the other. Future head-to-head studies will be
essential to fully elucidate their relative potency, safety profiles, and therapeutic potential for the
treatment of tauopathies. Researchers should consider the specific context of their study,
including the model system and the specific tau species of interest, when choosing a tool
compound for their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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versus QC-01-175]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830905#c004019-versus-qc-01-175-for-tau-
degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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